molecular formula C17H20N2O4 B584218 3-[[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy CAS No. 1214132-79-2

3-[[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy

Cat. No.: B584218
CAS No.: 1214132-79-2
M. Wt: 316.357
InChI Key: HOSVHQDZEWIZSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy is a complex organic compound that belongs to the class of pyrrolines. These compounds contain a pyrroline ring, which is a five-member unsaturated aliphatic ring with one nitrogen atom and four carbon atoms

Scientific Research Applications

3-[[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy has several scientific research applications. It is used in the study of structural and conformational dynamics of membrane proteins and protein aggregation . Additionally, it serves as a spin probe in the simulation of Overhauser dynamic nuclear polarization signals . Its unique properties make it valuable in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 3-[[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy involves several steps. One common method includes the hydrogenation of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide . The reaction conditions typically require a hydrogenation catalyst and specific temperature and pressure settings to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogenation catalysts for reduction and oxidizing agents for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of this compound can lead to the formation of different derivatives with altered functional groups.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It acts as a cysteine-specific, flexible disulfide bond-forming paramagnetic nitroxide spin label probe . This interaction allows researchers to investigate the structural and conformational dynamics of proteins, providing insights into their function and behavior.

Comparison with Similar Compounds

Similar compounds to 3-[[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy include 3-Carboxy-PROXYL, 3-Carbamoyl-PROXYL, and 4-Hydroxy-TEMPO . These compounds share structural similarities but differ in their specific functional groups and applications. For instance, 3-Carboxy-PROXYL is used as a spin probe in various studies, while 4-Hydroxy-TEMPO is known for its antioxidant properties . The uniqueness of this compound lies in its specific structure and versatile applications in scientific research.

Properties

IUPAC Name

2-[(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methoxy]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-16(2)9-11(17(3,4)19(16)22)10-23-18-14(20)12-7-5-6-8-13(12)15(18)21/h5-9,22H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSVHQDZEWIZSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=C(C(N1O)(C)C)CON2C(=O)C3=CC=CC=C3C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747646
Record name 2-[(1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methoxy]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214132-79-2
Record name 2-[(1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methoxy]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.